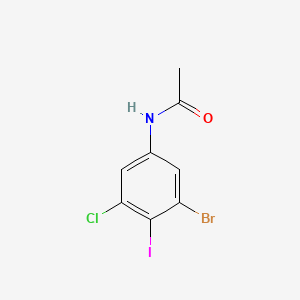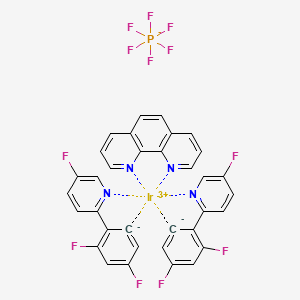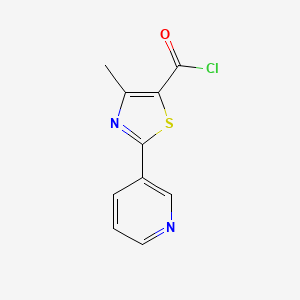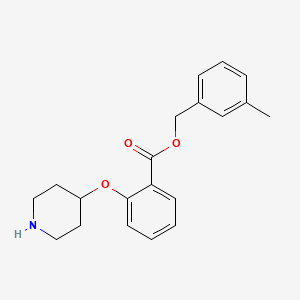
2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an amino group and an ethanol group attached to the isoquinoline core. Isoquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol typically involves the reduction of isoquinoline derivatives. One common method is the reduction of 2-nitro-3,4-dihydroisoquinoline using hydrogen gas in the presence of a palladium catalyst. The resulting amine is then reacted with ethylene oxide to introduce the ethanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ethanol group can enhance the compound’s solubility and bioavailability. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanol: Lacks the amino group, which may reduce its biological activity.
2-(5-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanol: Contains a nitro group instead of an amino group, which can alter its reactivity and biological properties.
2-(5-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanol: Contains a methyl group instead of an amino group, which can affect its chemical and biological behavior.
Uniqueness
The presence of both an amino group and an ethanol group in 2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol makes it unique among isoquinoline derivatives. This combination of functional groups can enhance its solubility, reactivity, and potential biological activities, making it a valuable compound in various fields of research .
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol |
InChI |
InChI=1S/C11H16N2O/c12-11-3-1-2-9-8-13(6-7-14)5-4-10(9)11/h1-3,14H,4-8,12H2 |
InChIキー |
ZKUDDCBUKOCPEG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1C(=CC=C2)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)




![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)




![[1-(3-Oxopropyl)cyclohexyl] acetate](/img/structure/B13889391.png)


![[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)
